5-((tert-Butyldimethylsilyl)oxy)pentyl methanesulfonate
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Overview
Description
5-((tert-Butyldimethylsilyl)oxy)pentyl methanesulfonate: is an organic compound that features a methanesulfonate ester functional group attached to a pentyl chain, which is further modified with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of alcohols and the formation of sulfonate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pentyl methanesulfonate typically involves the following steps:
Formation of Methanesulfonate Ester: The protected alcohol is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate adjustments for reaction conditions, solvent use, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The methanesulfonate ester group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include halides, thiols, and amines.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone or potassium thiolate in DMF.
Deprotection: Reagents like TBAF in THF or acidic conditions using acetic acid.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include alkyl halides, thioethers, or amines.
Deprotection Reactions: The primary product is 5-hydroxypentyl methanesulfonate.
Scientific Research Applications
Chemistry:
Protecting Group: The tert-butyldimethylsilyl group is used to protect alcohols during multi-step organic synthesis.
Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: It can be used in the synthesis of pharmaceutical compounds where protection of hydroxyl groups is necessary.
Industry:
Material Science: Used in the preparation of functionalized polymers and materials.
Mechanism of Action
The mechanism of action for 5-((tert-Butyldimethylsilyl)oxy)pentyl methanesulfonate primarily involves its role as a protecting group and a leaving group in substitution reactions. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions, while the methanesulfonate ester facilitates nucleophilic substitution by acting as a good leaving group.
Comparison with Similar Compounds
5-((tert-Butyldimethylsilyl)oxy)pentanol: Similar structure but lacks the methanesulfonate ester group.
5-((tert-Butyldimethylsilyl)oxy)pentanal: An aldehyde derivative with similar protecting group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a TBDMS protecting group but different functional groups.
Uniqueness:
Versatility: The combination of a protecting group and a good leaving group in one molecule makes it highly versatile for various synthetic applications.
Stability: The tert-butyldimethylsilyl group provides stability under a wide range of conditions, making it a preferred choice for protecting alcohols.
Properties
Molecular Formula |
C12H28O4SSi |
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Molecular Weight |
296.50 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentyl methanesulfonate |
InChI |
InChI=1S/C12H28O4SSi/c1-12(2,3)18(5,6)16-11-9-7-8-10-15-17(4,13)14/h7-11H2,1-6H3 |
InChI Key |
GXTULFRFCWXVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCOS(=O)(=O)C |
Origin of Product |
United States |
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